9-(3-ethoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-(3-ethoxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one” is a complex organic molecule that contains several functional groups. It has a chromeno[8,7-e][1,3]oxazin-4-one core, which is a type of heterocyclic compound . This core is substituted with a phenyl group and an ethoxypropyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds such as 1,3-oxazin-4-ones can be synthesized through an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride . This method features good yields, broad substrate scope, mild reaction conditions, and scalability .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The chromeno[8,7-e][1,3]oxazin-4-one core is a bicyclic structure with an oxazine ring fused to a benzene ring . The phenyl and ethoxypropyl groups are attached to this core .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The oxazinone ring could potentially undergo reactions at the carbonyl group or at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Future Directions
Mechanism of Action
Target of Action
Similar compounds such as quinazoline derivatives have been shown to exhibit significant pharmacological activities against different cancer cell lines .
Mode of Action
It’s known that similar compounds can inhibit inflammatory responses via suppression of the nf-κb and mapk signaling pathways .
Biochemical Pathways
The compound likely affects the NF-κB and MAPK signaling pathways, which are involved in the regulation of immune and inflammatory responses . The downstream effects of these pathways include the regulation of genes involved in immune and inflammatory responses, cell proliferation, and apoptosis.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory and anti-tumor activities .
properties
IUPAC Name |
9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-13-18-20(27-15-23)10-9-17-21(24)19(14-26-22(17)18)16-7-4-3-5-8-16/h3-5,7-10,14H,2,6,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXKJIFVAQXRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-ethoxypropyl)-3-phenyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.